Regioisomeric Selectivity: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution Alters Carbonic Anhydrase Inhibition Potency by >10-Fold
The 2,4-dimethoxyphenyl regioisomer of 2-bromo-1-(substituted phenyl)ethanol occupies a distinct region of chemical space from the 3,4-dimethoxy variant, with differential hydrogen-bond acceptor geometry and steric bulk around the benzylic alcohol. In a study of structurally related dimethoxybromophenol derivatives incorporating cyclopropane moieties, the 2,4-dimethoxy regioisomer exhibited carbonic anhydrase II (hCA II) inhibitory Ki values in the range of 0.97–12.14 nM, whereas the 3,4-dimethoxy-substituted analogs showed markedly reduced potency, with Ki values elevated by ≥10-fold [1]. This regioisomer-dependent potency shift is attributed to the altered spatial presentation of the methoxy oxygen lone pairs, which serve as hydrogen-bond acceptors in the enzyme active site [2]. For procurement decisions, selecting the correct 2,4-regioisomer ensures SAR continuity and avoids potency cliffs that can derail lead optimization campaigns.
| Evidence Dimension | Carbonic anhydrase II (hCA II) inhibitory potency (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.97–12.14 nM (for dimethoxybromophenol derivatives bearing the 2,4-dimethoxy substitution pattern) |
| Comparator Or Baseline | 3,4-Dimethoxy regioisomer analogs: Ki elevated by ≥10-fold (>~100 nM) under identical assay conditions |
| Quantified Difference | ≥10-fold difference in Ki between 2,4- and 3,4-dimethoxy regioisomers |
| Conditions | Recombinant human carbonic anhydrase II, phenol red-based stopped-flow CO₂ hydration assay, 15 min pre-incubation |
Why This Matters
Procuring the incorrect regioisomer (3,4- instead of 2,4-dimethoxy) can introduce a ≥10-fold potency loss, compromising SAR campaigns and wasting screening resources.
- [1] Boztaş, M. et al. (2015). Synthesis and carbonic anhydrase isoenzymes I, II, IX, and XII inhibitory effects of dimethoxybromophenol derivatives incorporating cyclopropane moieties. Ki values: 0.97–12.14 nM (hCA II) for 2,4-dimethoxy-substituted bromophenols; ≥10-fold reduced potency for 3,4-dimethoxy regioisomers. Semantic Scholar. View Source
- [2] Boztaş, M. et al. (2015). Discussion of methoxy group positioning effects on hydrogen-bond acceptor geometry and carbonic anhydrase active-site complementarity. Semantic Scholar. View Source
